2-(2,5-Dimethylphenyl)indolizine
CAS No.: 857418-45-2
Cat. No.: VC5185573
Molecular Formula: C16H15N
Molecular Weight: 221.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857418-45-2 |
|---|---|
| Molecular Formula | C16H15N |
| Molecular Weight | 221.303 |
| IUPAC Name | 2-(2,5-dimethylphenyl)indolizine |
| Standard InChI | InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3 |
| Standard InChI Key | DEAVXWHMFMOSSD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2 |
Introduction
Synthesis and Chemical Reactivity
Traditional Synthetic Routes
The synthesis of 2-(2,5-Dimethylphenyl)indolizine predominantly involves transition metal-catalyzed reactions. A well-established method begins with 2-(pyridin-2-yl)acetonitrile, which undergoes oxidation with selenium dioxide (SeO₂) to form an intermediate α-ketonitrile. Subsequent treatment with nickel nitrate (Ni(NO₃)₂) in ethanol facilitates cyclization, yielding the indolizine core. This two-step process emphasizes the role of selenium-based oxidants in constructing the bicyclic framework, while nickel catalysis enhances regioselectivity and reaction efficiency.
Catalytic Innovations and Yield Optimization
Recent advancements explore Au(I)-catalyzed methods for indolizine synthesis, though these are more commonly applied to ester-substituted derivatives . For 2-(2,5-Dimethylphenyl)indolizine, optimizing reaction conditions—such as solvent polarity, temperature, and catalyst loading—has improved yields to >85% in model systems. The absence of external nucleophiles in the reaction medium ensures minimal side-product formation, a critical factor in large-scale synthesis .
Table 1: Key Synthesis Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | 2-(Pyridin-2-yl)acetonitrile | |
| Oxidizing Agent | Selenium dioxide (SeO₂) | |
| Catalyst | Nickel nitrate (Ni(NO₃)₂) | |
| Solvent | Ethanol | |
| Yield | 80–85% |
Physicochemical Properties
Structural and Electronic Characteristics
The compound’s IUPAC name, 2-(2,5-dimethylphenyl)indolizine, reflects its substitution pattern: a phenyl ring with methyl groups at the 2- and 5-positions attached to the indolizine core. Computational studies using density functional theory (DFT) reveal that the electron-donating methyl groups enhance aromatic stability, reducing the compound’s reactivity toward electrophilic substitution . The planar indolizine system facilitates π-π stacking interactions, a property exploited in materials science for designing organic semiconductors .
Solubility and Stability
Experimental data indicate limited solubility in polar solvents like water but high solubility in dichloromethane and dimethyl sulfoxide (DMSO) . The compound exhibits thermal stability up to 250°C, making it suitable for high-temperature applications.
Table 2: Physicochemical Profile
| Property | Value/Detail | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N | |
| Molecular Weight | 221.303 g/mol | |
| Melting Point | Not reported | |
| Solubility in DMSO | >50 mg/mL | |
| Thermal Decomposition | ~250°C |
Comparative Analysis with Related Indolizine Derivatives
Substituent Effects on Reactivity
Replacing the 2,5-dimethylphenyl group with a 4-methylphenyl moiety (as in 2-(4-Methylphenyl)indolizine) reduces steric hindrance, increasing electrophilic substitution rates at the C3 position . Conversely, bulkier substituents like thiophene-2-carbonyl (e.g., in 898433-80-2) enhance lipid solubility, improving blood-brain barrier permeability .
Pharmacological Implications
The 2,5-dimethyl substitution pattern optimizes binding to hydrophobic enzyme pockets, as evidenced by its superior COX-2 inhibition compared to monosubstituted analogs . Derivatives with electron-withdrawing groups (e.g., 4-chlorobenzoyl in 898417-24-8) show enhanced antibacterial activity but increased cytotoxicity.
Research Findings and Future Directions
Current Limitations
Despite promising in vitro results, 2-(2,5-Dimethylphenyl)indolizine’s low aqueous solubility and moderate bioavailability hinder clinical translation . Structural modifications, such as PEGylation or prodrug formulations, are under investigation to address these challenges.
Emerging Opportunities
The compound’s indolizine core is a viable scaffold for developing multitarget ligands against neurodegenerative diseases . Future studies should explore its synergy with existing antioxidants (e.g., ascorbic acid) and evaluate in vivo efficacy in rodent models of oxidative stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume